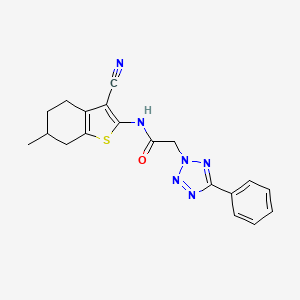![molecular formula C28H34Br2N2O2 B10899939 2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide](/img/structure/B10899939.png)
2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E,2E,4E)-1-METHYL-5-PHENYL-2,4-PENTADIENYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and a phenoxy group
Preparation Methods
The synthesis of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E,2E,4E)-1-METHYL-5-PHENYL-2,4-PENTADIENYLIDENE]ACETOHYDRAZIDE involves several steps. One common method includes the bromination of 4-(1,1,3,3-tetramethylbutyl)phenol to obtain 2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenol . This intermediate is then reacted with acetohydrazide under specific conditions to form the final product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]-N’~1~-[(E,2E,4E)-1-METHYL-5-PHENYL-2,4-PENTADIENYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenoxy group and the bromine atoms play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar compounds include:
2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL: Shares a similar structure but lacks the acetohydrazide group.
1,6-Dibromohexane: Another brominated compound used in organic synthesis.
4,4’-Dibromobiphenyl: Contains bromine atoms but has a different core structure. The uniqueness of 2-[2,6-DIBROMO-4-(1,1,3,3-TETRAMETHYLBUT
Properties
Molecular Formula |
C28H34Br2N2O2 |
|---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C28H34Br2N2O2/c1-20(12-10-11-15-21-13-8-7-9-14-21)31-32-25(33)18-34-26-23(29)16-22(17-24(26)30)28(5,6)19-27(2,3)4/h7-17H,18-19H2,1-6H3,(H,32,33)/b12-10+,15-11+,31-20+ |
InChI Key |
KGGYEUBDNDOPLJ-QOXXYIMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)C(C)(C)CC(C)(C)C)Br)/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)C(C)(C)CC(C)(C)C)Br)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B10899858.png)
![(2Z)-13-acetyl-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10899862.png)

![4-bromo-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10899868.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10899874.png)
![5-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10899881.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899898.png)
![N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10899921.png)

![N-[1-(4-methylphenyl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10899930.png)
![N-(3,4-dimethylphenyl)-2-(2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10899931.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B10899932.png)
![N-(4-methylphenyl)-4-({[(4-methylphenyl)carbamothioyl]amino}methyl)piperidine-1-carbothioamide](/img/structure/B10899936.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899944.png)
